molecular formula C6H6BFO3 B591563 2-Fluoro-4-hydroxyphenylboronic acid CAS No. 1376989-43-3

2-Fluoro-4-hydroxyphenylboronic acid

Cat. No.: B591563
CAS No.: 1376989-43-3
M. Wt: 155.919
InChI Key: RARYKHVUFJIGKT-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H6BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 4-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Safety and Hazards

“(2-Fluoro-4-hydroxyphenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Boronic acids, including “(2-Fluoro-4-hydroxyphenyl)boronic acid”, have broad applications in organic synthesis, catalysis, supramolecular chemistry, material engineering, as well as in biology and medicine . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the activities of the molecules . This suggests the potential for future research and development of new drugs using boronic acids .

Mechanism of Action

Target of Action

The primary target of (2-Fluoro-4-hydroxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound plays a significant role in the Suzuki-Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . The addition of B-H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .

Result of Action

The result of the compound’s action is the formation of new C-C bonds at stereogenic centers . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of (2-Fluoro-4-hydroxyphenyl)boronic acid is influenced by environmental factors. For instance, the compound’s reactivity can be affected by the presence of ethers, which can catalyze the reaction . Additionally, the compound’s stability can be compromised in the presence of air . Therefore, it’s typically stored in a sealed, dry environment at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-hydroxyphenylboronic acid typically involves the borylation of a fluorinated phenol derivative. One common method is the reaction of 2-fluoro-4-iodophenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxyphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-hydroxyphenylboronic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and selectivity in chemical reactions, making it particularly useful in certain synthetic applications .

Properties

IUPAC Name

(2-fluoro-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARYKHVUFJIGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718234
Record name (2-Fluoro-4-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376989-43-3
Record name (2-Fluoro-4-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-hydroxyphenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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